3-(2-(Diethylamino)-1-methylethyl)-5,5-diphenyl-hydantoin hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(Diethylamino)-1-methylethyl)-5,5-diphenyl-hydantoin hydrochloride is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure and properties, making it a valuable compound in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Diethylamino)-1-methylethyl)-5,5-diphenyl-hydantoin hydrochloride involves multiple steps. One common method includes the reaction of diethylamine with a suitable precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(Diethylamino)-1-methylethyl)-5,5-diphenyl-hydantoin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-(2-(Diethylamino)-1-methylethyl)-5,5-diphenyl-hydantoin hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-(Diethylamino)-1-methylethyl)-5,5-diphenyl-hydantoin hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylamine: A related compound with similar chemical properties.
Diphenylhydantoin: Shares structural similarities and is used in similar applications.
Ethylamine: Another related compound with comparable chemical behavior.
Uniqueness
What sets 3-(2-(Diethylamino)-1-methylethyl)-5,5-diphenyl-hydantoin hydrochloride apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable in specific research and industrial applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
101564-65-2 |
---|---|
Molekularformel |
C22H28ClN3O2 |
Molekulargewicht |
401.9 g/mol |
IUPAC-Name |
3-[1-(diethylamino)propan-2-yl]-5,5-diphenylimidazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C22H27N3O2.ClH/c1-4-24(5-2)16-17(3)25-20(26)22(23-21(25)27,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,4-5,16H2,1-3H3,(H,23,27);1H |
InChI-Schlüssel |
LGZMSEAOHCMKLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(C)N1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.